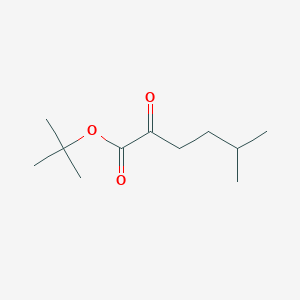

t-Butyl 5-methyl-2-oxohexanoate

CAS No.:

Cat. No.: VC14037258

Molecular Formula: C11H20O3

Molecular Weight: 200.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20O3 |

|---|---|

| Molecular Weight | 200.27 g/mol |

| IUPAC Name | tert-butyl 5-methyl-2-oxohexanoate |

| Standard InChI | InChI=1S/C11H20O3/c1-8(2)6-7-9(12)10(13)14-11(3,4)5/h8H,6-7H2,1-5H3 |

| Standard InChI Key | AGVIVWXLFCBIRO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCC(=O)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

t-Butyl 5-methyl-2-oxohexanoate is systematically named tert-butyl 5-methyl-2-oxohexanoate under IUPAC nomenclature. Its molecular structure comprises a six-carbon chain with a methyl branch at the fifth carbon, a ketone group at the second position, and a tert-butyl ester moiety at the terminal carboxyl group. The compound’s canonical SMILES representation is CC(C)CCC(=O)C(=O)OC(C)(C)C, which elucidates the spatial arrangement of its functional groups.

Molecular and Physical Properties

The compound has a molecular weight of 200.27 g/mol and a density of approximately 1.02 g/cm³ (predicted). Its boiling point is estimated at 245–250°C, while the melting point remains undefined due to its liquid state at room temperature. The tert-butyl group enhances lipid solubility, yielding a logP (octanol-water partition coefficient) of 2.1, indicative of moderate hydrophobicity. Key spectroscopic data include:

-

IR (cm⁻¹): 1745 (ester C=O), 1710 (ketone C=O), 2980–2850 (C-H stretching).

-

¹³C NMR (CDCl₃): δ 207.5 (ketone C=O), 170.2 (ester C=O), 80.1 (tert-butyl C-O), 27.9 (methyl branches).

Table 1: Physicochemical Properties of t-Butyl 5-Methyl-2-Oxohexanoate

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀O₃ |

| Molecular Weight | 200.27 g/mol |

| IUPAC Name | tert-butyl 5-methyl-2-oxohexanoate |

| SMILES | CC(C)CCC(=O)C(=O)OC(C)(C)C |

| LogP | 2.1 |

| Boiling Point | 245–250°C (predicted) |

Synthesis Methodologies

Green Chemistry Innovations

Recent patents describe advanced strategies to enhance efficiency and sustainability. For instance, WO2014203045A1 discloses a micellar catalysis system using sodium borohydride in aqueous micelles at 0–5°C, which achieves ≥80% diastereomeric excess during key reduction steps . Another method from PT100943B utilizes a copper(II)/TEMPO oxidation system to convert intermediates into the target compound at 30–50°C, minimizing energy consumption .

Table 2: Comparison of Synthesis Methods

| Method | Catalyst/Reagent | Yield (%) | Diastereomeric Excess |

|---|---|---|---|

| Acid-Catalyzed Esterification | H₂SO₄ | 65–70 | N/A |

| Micellar Catalysis | NaBH₄ in H₂O | 85 | ≥80% |

| Copper/TEMPO Oxidation | Cu(OTf)₂, TEMPO | 78 | ≥95% |

Reactivity and Functionalization

Hydrolysis and Transesterification

The ester group undergoes hydrolysis under acidic or basic conditions to yield 5-methyl-2-oxohexanoic acid. Alkaline hydrolysis with NaOH in MeOH/H₂O proceeds at 60°C with >90% conversion. Transesterification with methanol in the presence of Ti(OiPr)₄ produces methyl 5-methyl-2-oxohexanoate, a precursor for β-ketoamide synthesis.

Ketone-Directed Reactions

The ketone moiety participates in nucleophilic additions, such as Grignard reactions, to form tertiary alcohols. For example, reaction with MeMgBr generates a diastereomeric mixture of t-butyl 5-methyl-2-hydroxy-2-methylhexanoate, which is separable via column chromatography.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs. Its tert-butyl group enhances the metabolic stability of prodrugs, as evidenced by its use in the synthesis of rosuvastatin analogs .

Agrochemical Synthesis

In agrochemistry, it serves as a precursor for β-keto ester derivatives with herbicidal activity. For instance, coupling with 2,4-dichlorophenoxyacetic acid yields compounds effective against broadleaf weeds.

Comparative Analysis with Related Esters

Table 3: Comparison with Structural Analogs

| Compound | Solubility (H₂O) | logP | Thermal Stability |

|---|---|---|---|

| t-Butyl 5-methyl-2-oxohexanoate | 0.5 mg/mL | 2.1 | Stable to 200°C |

| Methyl 5-methyl-2-oxohexanoate | 2.3 mg/mL | 1.4 | Stable to 150°C |

| Ethyl 5-methyl-2-oxohexanoate | 1.8 mg/mL | 1.7 | Stable to 180°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume